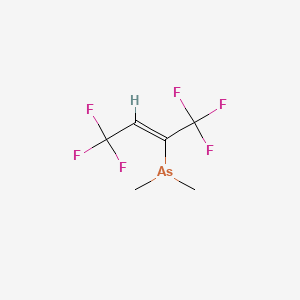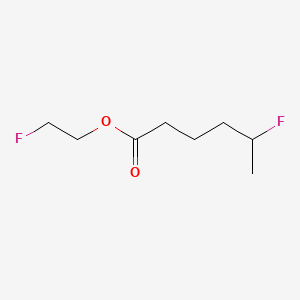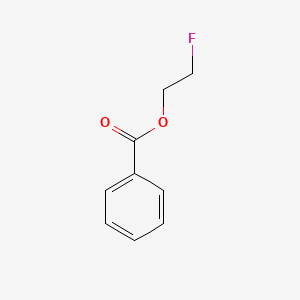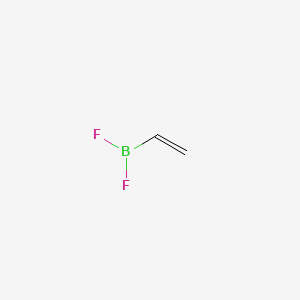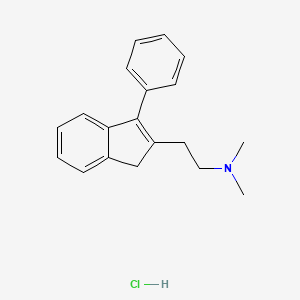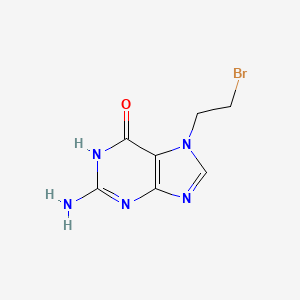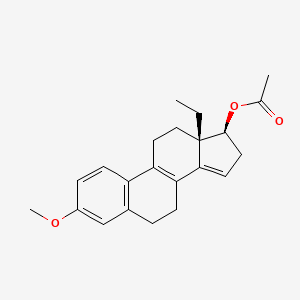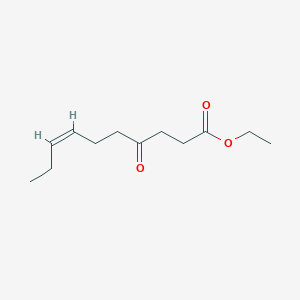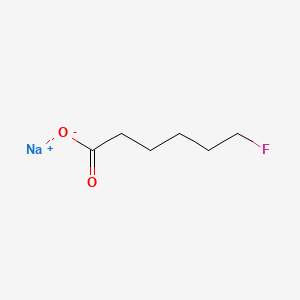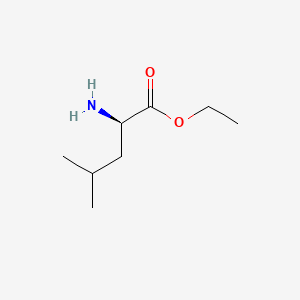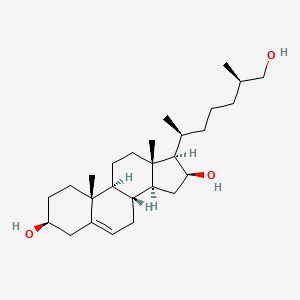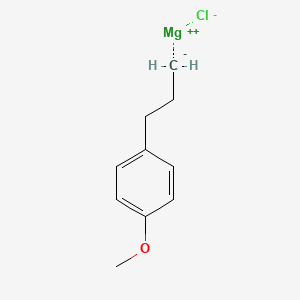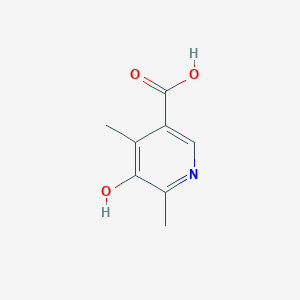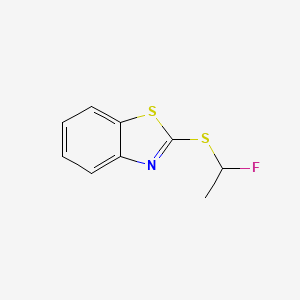
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoroethylsulfanyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole typically involves the introduction of the fluoroethylsulfanyl group to the benzothiazole core. One common method is the nucleophilic substitution reaction where a suitable benzothiazole derivative reacts with a fluoroethylsulfanyl reagent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the fluoroethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.
Scientific Research Applications
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The fluoroethylsulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, leading to its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1,3-benzothiazole
- 2-(Ethylsulfanyl)-1,3-benzothiazole
- 2-(Chloroethylsulfanyl)-1,3-benzothiazole
Uniqueness
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is unique due to the presence of the fluoroethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8FNS2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(1-fluoroethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8FNS2/c1-6(10)12-9-11-7-4-2-3-5-8(7)13-9/h2-6H,1H3 |
InChI Key |
WMULAASIZYWFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


